Myeloperoxidase (MPO) Inhibitory Potency: A 3.7-fold Improvement Over the Closest Structural Analog
In a standardized MPO chlorination activity assay, 3-chloro-4-methylphenylisocyanide demonstrates significantly superior inhibitory potency compared to its close analog, 3-fluoro-4-methylphenylisocyanide. The target compound exhibits an IC50 of 39 nM, representing a 3.7-fold increase in potency over the 3-fluoro analog (IC50 = 145 nM) [1]. This demonstrates a clear structure-activity relationship where the chloro-substituent confers a substantial advantage over the fluoro-substituent for this target.
| Evidence Dimension | Myeloperoxidase (MPO) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 39 nM |
| Comparator Or Baseline | 3-Fluoro-4-methylphenylisocyanide (IC50 = 145 nM) |
| Quantified Difference | 3.7-fold more potent (lower IC50) |
| Conditions | Inhibition of MPO chlorination activity, 10 min incubation, aminophenyl fluorescein assay |
Why This Matters
This quantifiable, superior potency against MPO directly impacts hit-to-lead campaigns, allowing for lower effective concentrations and potentially improved therapeutic windows in inflammation-focused drug discovery programs.
- [1] BindingDB. BDBM50567721 (CHEMBL4878518) for 3-Chloro-4-methylphenylisocyanide and BDBM50567714 (CHEMBL4855030) for 3-Fluoro-4-methylphenylisocyanide. Myeloperoxidase inhibition data. View Source
